molecular formula C10H10O3 B1365216 (7-Methoxy-1-benzofuran-2-yl)methanol CAS No. 75566-54-0

(7-Methoxy-1-benzofuran-2-yl)methanol

Cat. No. B1365216
CAS RN: 75566-54-0
M. Wt: 178.18 g/mol
InChI Key: VXDZMYNEZZENIT-UHFFFAOYSA-N
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Description

“(7-Methoxy-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanol” was confirmed by elemental analysis, FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-Methoxy-1-benzofuran-2-yl)methanol” include a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Benzofuran Derivatives in Cancer Research

Benzofuran compounds have shown promise in cancer research. A study identified a new benzofuran derivative from the stems of Helicteres hirsuta. This compound was evaluated for its cytotoxic activity against several human cancer cell lines, demonstrating potential as a therapeutic agent (Nguyen Thanh Tra et al., 2019).

Natural Sources and Structural Analysis

Research on Styrax macranthus seeds led to the isolation of 2-aryl benzofuran derivatives, including compounds structurally related to (7-Methoxy-1-benzofuran-2-yl)methanol. The study focused on spectral and chemical analyses of these compounds, providing insights into their structural properties (Yinggang Luo et al., 2007).

Antimicrobial and Antioxidant Properties

Research on benzofuran derivatives, similar to (7-Methoxy-1-benzofuran-2-yl)methanol, has explored their antimicrobial and antioxidant properties. One study synthesized and characterized novel derivatives, evaluating their efficacy against bacterial strains and their potential as antioxidants (S. Rashmi et al., 2014).

Pharmacological Potential in Receptor Binding

Methoxy substituted benzofuran derivatives have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors. These studies are significant for understanding the pharmacological potential of such compounds in neurological and other diseases (H. D. Janse van Rensburg et al., 2019).

Applications in Electro-organic Synthesis

The electrochemical study of catechol and related compounds in methanol has implications for the synthesis of benzofuran derivatives. This research provides insights into electro-organic synthesis processes relevant to the production of such compounds (D. Nematollahi et al., 1996).

Optoelectronic Device Applications

Benzofuran substituted chalcone derivatives, structurally related to (7-Methoxy-1-benzofuran-2-yl)methanol, have been synthesized and studied for their potential in optoelectronic devices. The research evaluated their UV spectra, mass extinction, and other optoelectronic parameters, suggesting their suitability for electronic applications (D. Coskun et al., 2019).

Synthesis of Novel Benzofuran Derivatives

Several studies have focused on synthesizing novel benzofuran derivatives, exploring their structural properties and potential applications in various fields, including pharmacology and material science. These studies contribute to a deeper understanding of benzofuran compounds and their diverse applications (Sándor Antus et al., 1984).

Future Directions

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanol”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring their biological activities and potential applications as drugs .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDZMYNEZZENIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472639
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)methanol

CAS RN

75566-54-0
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-ethoxycarbonyl-7-methoxybenzofuran (360 mg), lithium borohydride (36 mg) in tetrahydrofuran (4 ml) was stirred at ambient temperature overnight and then for 8 hours at 50° C. Saturated ammonium chloride solution was added to the reaction mixture, and the solution was extracted with ethyl acetate. The extract was washed with saturated ammonium chloride solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane—ethyl acetate) to give 2-hydroxymethyl-7-methoxybenzofuran (310 mg).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (0.462 g) was added in one portion to a stirred solution of 7-methoxybenzofuran-2-carbaldehyde (2.15 g) in methanol (50 ml) at room temperature and the reaction was stirred for 3 hours. The reaction mixture was then diluted with water (100 ml) and extracted with dichloromethane (3×30 ml). The organic extracts were combined, washed with water (30 ml), dried over magnesium sulphate, filtered and the solvent removed in vacuo to afford the title compound (2.10 g) as a pale orange liquid.
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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